molecular formula C15H10F3NO4 B100764 2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid CAS No. 18953-21-4

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid

Katalognummer: B100764
CAS-Nummer: 18953-21-4
Molekulargewicht: 325.24 g/mol
InChI-Schlüssel: OFIKQKCNUVWFGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group on the phenyl ring, making it a unique and versatile molecule in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid typically involves the reaction of anthranilic acid with trifluoromethyl-substituted benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product while minimizing waste and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthranilic acid: The parent compound, which lacks the trifluoromethyl group.

    2-Aminobenzoic acid: Another derivative of anthranilic acid with different substituents.

    Trifluoromethylbenzoic acid: A compound with a trifluoromethyl group but lacking the amino group.

Uniqueness

2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical

Eigenschaften

CAS-Nummer

18953-21-4

Molekularformel

C15H10F3NO4

Molekulargewicht

325.24 g/mol

IUPAC-Name

2-(2-carboxyanilino)-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C15H10F3NO4/c16-15(17,18)8-5-6-10(14(22)23)12(7-8)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21)(H,22,23)

InChI-Schlüssel

OFIKQKCNUVWFGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O

Key on ui other cas no.

18953-21-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.